Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1313408-99-9
VCID: VC2717545
InChI: InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C2N1C=CC(=C2)F
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 1313408-99-9

Cat. No.: VC2717545

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate - 1313408-99-9

Specification

CAS No. 1313408-99-9
Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
Standard InChI Key YJISWZLKSURKFM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2N1C=CC(=C2)F
Canonical SMILES CCOC(=O)C1=CN=C2N1C=CC(=C2)F

Introduction

Physical and Chemical Properties

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is characterized by specific physicochemical properties that make it valuable for various applications, particularly in pharmaceutical research. The compound has the following properties:

PropertyValue
CAS Number1313408-99-9
Molecular FormulaC₁₀H₉FN₂O₂
Molecular Weight208.19 g/mol
Density1.3±0.1 g/cm³
Physical StateSolid
Storage Condition2-8°C, sealed, dry
IUPAC Nameethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

The molecular structure contains an imidazo[1,2-a]pyridine core with a fluorine substituent at the 7-position and an ethyl carboxylate group at the 3-position. This unique arrangement contributes to its pharmaceutical relevance and reactivity patterns .

Synthesis Methods

Several synthetic routes have been developed for the preparation of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, with recent advancements focusing on improving yield and efficiency.

Traditional Synthetic Approach

A common synthesis method involves the reaction of 2-amino-5-fluoropyridine derivatives with ethyl bromoacetate in the presence of basic conditions. The reaction typically proceeds through an intermediate formation followed by cyclization to form the imidazo[1,2-a]pyridine ring system .

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted organic synthesis (MAOS) techniques that significantly reduce reaction times while maintaining acceptable yields. This approach involves the condensation of appropriately substituted 2-aminopyridines with ethyl 2-halogenated acetoacetates under microwave heating conditions (typically at 120°C for 20-30 minutes) in ethanol as the solvent .

Patent-Described Synthesis

According to patent literature, a more detailed synthesis procedure has been described:

  • Reaction of 2-amino-5-fluoropyridine (22.4g, 200mmol) with N,N-dimethylformamide dimethylacetal (80 mL) under reflux conditions for 3 hours

  • Formation of N,N-dimethyl-N'-2-(5-fluoro-pyridine) base-carbonamidine intermediate

  • Reaction with ethyl bromoacetate (50.1g, 300 mmol) in the presence of NaHCO₃ (25.2g, 300mmol) in DMF (150 mL)

  • Purification by extraction and recrystallization

This method yields approximately 28.6g of product with a yield of 68.7% .

Applications in Medicinal Chemistry

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate serves multiple crucial functions in pharmaceutical research and development:

Pharmaceutical Intermediates

The compound functions as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its imidazopyridine core is valuable in creating molecules with enhanced pharmacological properties .

Neurological Disorder Treatments

Research indicates this compound's derivatives have potential applications in developing treatments for neurological disorders, including:

  • Anxiety disorders

  • Insomnia

  • Other conditions affecting the central nervous system

This potential stems from structural similarities to compounds known to interact with specific receptors in the brain .

Anti-inflammatory and Antimicrobial Development

The imidazopyridine core present in this compound serves as a foundation for creating potential anti-inflammatory and antimicrobial drugs. The fluorine substituent often enhances metabolic stability and membrane permeability, important factors in drug development .

Cancer Research

Ongoing research explores the potential of derivatives of this compound in developing novel therapeutic agents for cancer treatment. Some derivatives have shown promise in inhibiting specific enzymes or pathways involved in tumor growth, making this compound valuable in oncology research .

Structure-Activity Relationships

The biological activity of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate and its derivatives is influenced by several structural features:

Impact of Fluorine Substituent

The fluorine atom at the 7-position contributes significantly to the compound's pharmaceutical properties:

  • Enhanced metabolic stability

  • Improved lipophilicity

  • Altered electronic properties affecting binding affinities

  • Potential for hydrogen bonding interactions

These properties make the fluorinated derivative particularly valuable compared to non-fluorinated analogs .

Role of the Carboxylate Group

The ethyl carboxylate moiety at the 3-position serves as:

This functional group is often modified in subsequent synthetic steps to create amides, esters, or other derivatives with enhanced biological activities .

SizeAvailabilityPrice (USD)Purity
0.100 g10-20 days$154.5795%
500 mgStandard stock$300.0095%

Most suppliers maintain the compound under controlled temperature conditions (2-8°C) to ensure stability and quality .

Related Compounds and Derivatives

Several structural analogs and derivatives of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate have been identified and studied:

Positional Isomers

Compounds with varying positions of the fluorine substituent:

  • Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

  • Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate

These positional isomers often display different biological activities and physical properties .

Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester yields:

  • 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

This acid derivative serves as a precursor for various amide derivatives with potential pharmacological activities. The hydrolysis typically proceeds under basic conditions followed by acidification .

Other Structural Analogs

Other related compounds include:

  • Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (positional isomer of the ester group)

  • Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (with additional halogen substitution)

  • 7-Fluoroimidazo[1,2-a]pyridine (decarboxylated analog)

These compounds offer diverse structural frameworks for medicinal chemistry exploration .

Intellectual Property and Patent Landscape

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate appears in several patents, particularly those related to pharmaceutical applications:

Patent Applications

The compound is referenced in patents focusing on:

  • Inhibitors of type III receptor tyrosine kinases

  • PDGFR, CFMS, and/or cKIT inhibitors

  • Compounds for treating various disorders including fibrosis, bone-related diseases, cancer, autoimmune disorders, and inflammatory diseases

These patents suggest significant ongoing research interest in the pharmaceutical applications of this compound and its derivatives .

Synthetic Methodology Patents

Patents also exist covering novel synthetic methodologies for preparing the compound and related structures, indicating industrial interest in optimizing production processes .

Research Significance and Future Directions

Current research involving Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate focuses on several promising areas:

Drug Development Research

The compound continues to be explored in the context of developing:

  • Novel CNS-active agents

  • Anti-cancer therapeutics

  • Anti-inflammatory medications

  • Antimicrobial compounds

Its versatility as a synthetic intermediate makes it valuable across multiple therapeutic areas .

Synthetic Methodology Innovation

Ongoing research aims to develop more efficient, environmentally friendly synthesis routes, including:

  • Catalyst optimization

  • Green chemistry approaches

  • Continuous flow synthesis methods

  • Further refinement of microwave-assisted techniques

These advancements could potentially reduce production costs and environmental impact .

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